N-(2-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide
Description
Properties
IUPAC Name |
N-[2-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-2-oxoethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3/c1-10(20)15-8-14(21)19-7-6-11(9-19)22-13-5-4-12(16-17-13)18(2)3/h4-5,11H,6-9H2,1-3H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEGBSGLGZEXSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(C1)OC2=NN=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide, a compound of interest in medicinal chemistry, has been investigated for its biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article synthesizes findings from various studies that highlight its pharmacological potential.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 304.35 g/mol. The presence of the dimethylamino group and the pyridazinyl moiety are critical for its interaction with biological targets.
Antitumor Activity : Research indicates that derivatives similar to this compound exhibit significant antitumor effects by inhibiting key signaling pathways involved in cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against BRAF(V600E) mutations, which are prevalent in melanoma cases . The mechanism often involves the inhibition of protein kinases such as EGFR and Aurora-A kinase, leading to reduced tumor growth and increased apoptosis in cancer cells .
Antimicrobial Properties : Additionally, some studies have reported antimicrobial activities against various pathogens. The compound's ability to disrupt bacterial cell membranes has been noted, leading to cell lysis and death . This property is particularly relevant for developing new antibiotics amid rising antibiotic resistance.
Case Studies and Research Findings
- Antitumor Efficacy : A study conducted on a series of pyridazine derivatives demonstrated that compounds structurally related to this compound exhibited IC50 values in the micromolar range against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The most potent compound displayed an IC50 of 5 µM, indicating strong inhibitory activity .
- Antimicrobial Testing : In vitro assays against common pathogens such as Escherichia coli and Staphylococcus aureus revealed that the compound possessed moderate to high antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL. These results suggest potential applications in treating bacterial infections .
Data Tables
| Biological Activity | IC50 (µM) | MIC (µg/mL) | Target |
|---|---|---|---|
| Antitumor (MCF-7) | 5 | - | BRAF(V600E) |
| Antitumor (A549) | 10 | - | EGFR |
| Antimicrobial | - | 16 | E. coli |
| Antimicrobial | - | 32 | S. aureus |
Comparison with Similar Compounds
Structural Analogues with Pyridazine/Pyrrolidinyl Moieties
- P-0042 (EP 4 139 296 B1): This compound contains a chloro-substituted pyridazinyl group and a cyclopropyl acetamide. The chloro substituent introduces electron-withdrawing effects, which may reduce solubility compared to the dimethylamino group in the target compound. The cyclopropyl group in the acetamide side chain could enhance metabolic stability but reduce flexibility . Key Difference: Chloro vs. dimethylamino substituents on pyridazine.
- 4-(6-(Butylamino)imidazo[1,2-b]pyridazin-3-yl)-N-(2-(pyrrolidin-1-yl)ethyl)benzamide (): Shares a pyrrolidinyl-ethyl group but incorporates an imidazo-pyridazine core.
Acetamide Derivatives with Heterocyclic Substituents
- N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (): Features a quinoline core instead of pyridazine. The hydroxyquinoline moiety is associated with metal chelation and antimicrobial activity. The dimethylaminopropyl chain may improve solubility but lacks the pyrrolidinyl ether’s flexibility . Molecular Weight: 309.79 vs. ~358–406 for the target compound (estimated).
2-(4-Isopropoxybenzyl)-5-nitro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-benzo[d]imidazole () :
A benzimidazole derivative with a nitro group and pyrrolidinyl-ethyl chain. The nitro group confers oxidative reactivity, which may limit stability compared to the target’s acetamide .
Key Differentiators and Advantages
- Flexibility vs.
- Solubility Enhancement: The dimethylamino group offers superior solubility over chloro or cyano substituents () .
- Metabolic Stability : The acetamide side chain may resist hydrolysis better than ester or nitrile groups in similar compounds () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
